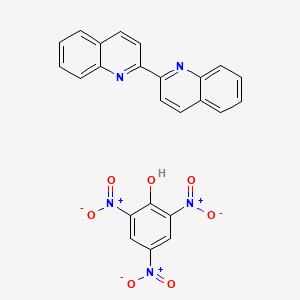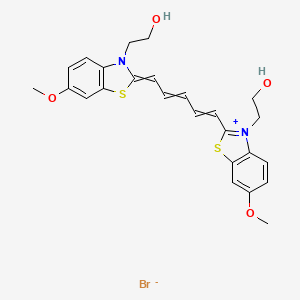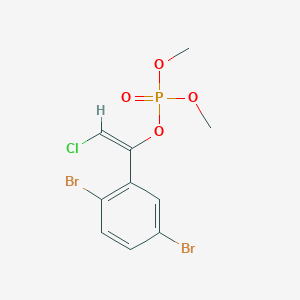![molecular formula C11H17NO4 B14507989 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol CAS No. 63556-90-1](/img/structure/B14507989.png)
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is an organic compound with a complex structure that includes phenol, hydroxy, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl ether, followed by the reaction with ethanolamine to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ether derivatives.
Aplicaciones Científicas De Investigación
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzoic acid
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}aniline
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzene
Uniqueness
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
63556-90-1 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]phenol |
InChI |
InChI=1S/C11H17NO4/c13-6-5-12-7-9(14)8-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 |
Clave InChI |
XJUXDHTWDNLLMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OCC(CNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


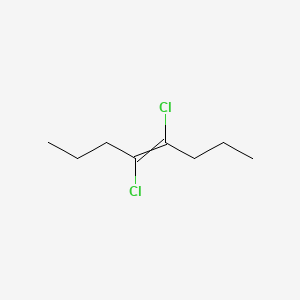
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
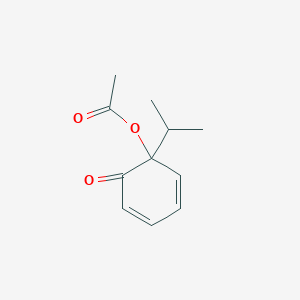
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
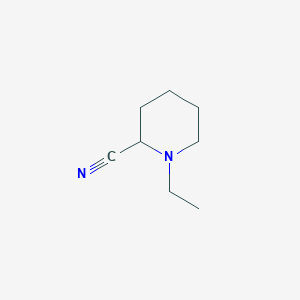
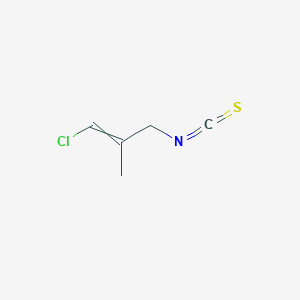

![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
